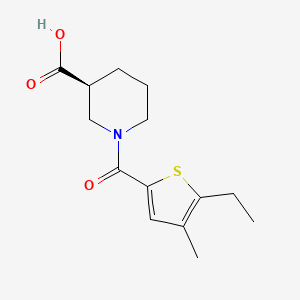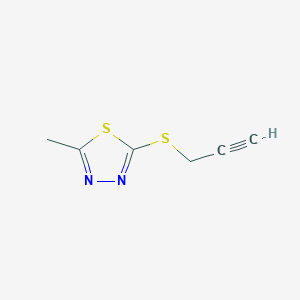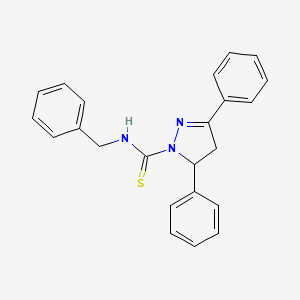
(3S)-1-(5-ethyl-4-methylthiophene-2-carbonyl)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-1-(5-ethyl-4-methylthiophene-2-carbonyl)piperidine-3-carboxylic acid, also known as EMPA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mécanisme D'action
(3S)-1-(5-ethyl-4-methylthiophene-2-carbonyl)piperidine-3-carboxylic acid selectively inhibits SGLT2, which is responsible for the reabsorption of glucose in the kidney. By inhibiting SGLT2, this compound promotes the excretion of glucose in the urine, leading to a reduction in blood glucose levels. This compound also promotes the excretion of sodium in the urine, which leads to a reduction in blood pressure.
Biochemical and Physiological Effects
This compound has been shown to reduce blood glucose levels, body weight, and blood pressure in animal models of diabetes and obesity. This compound has also been shown to improve insulin sensitivity and reduce inflammation in these models. In clinical trials, this compound has been shown to reduce the risk of cardiovascular events and renal failure in patients with type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
(3S)-1-(5-ethyl-4-methylthiophene-2-carbonyl)piperidine-3-carboxylic acid has several advantages for lab experiments, including its selectivity for SGLT2, its ability to reduce blood glucose levels, body weight, and blood pressure, and its potential therapeutic applications in the treatment of diabetes and obesity. However, this compound also has limitations, including its relatively low yield in synthesis and its potential toxicity in high doses.
Orientations Futures
For (3S)-1-(5-ethyl-4-methylthiophene-2-carbonyl)piperidine-3-carboxylic acid research include the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in other diseases, such as cancer and neurodegenerative diseases, and the investigation of its long-term safety and efficacy in clinical trials. Additionally, the combination of this compound with other drugs may lead to synergistic effects and improved therapeutic outcomes.
Méthodes De Synthèse
(3S)-1-(5-ethyl-4-methylthiophene-2-carbonyl)piperidine-3-carboxylic acid can be synthesized using various methods, including the reaction between 2-ethyl-4-methylthiophene-3-carboxylic acid and N-Boc-piperidine-3-carboxylic acid, followed by deprotection of the Boc group. Another method involves the reaction between 2-ethyl-4-methylthiophene-3-carboxylic acid and N-protected piperidine-3-carboxylic acid, followed by deprotection of the protecting group. The yield of this compound using these methods ranges from 30% to 60%.
Applications De Recherche Scientifique
(3S)-1-(5-ethyl-4-methylthiophene-2-carbonyl)piperidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of diabetes and obesity. This compound is a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2), which is responsible for the reabsorption of glucose in the kidney. By inhibiting SGLT2, this compound promotes the excretion of glucose in the urine, leading to a reduction in blood glucose levels. This compound has also been shown to reduce body weight and improve insulin sensitivity in animal models of diabetes and obesity.
Propriétés
IUPAC Name |
(3S)-1-(5-ethyl-4-methylthiophene-2-carbonyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-3-11-9(2)7-12(19-11)13(16)15-6-4-5-10(8-15)14(17)18/h7,10H,3-6,8H2,1-2H3,(H,17,18)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFOHDFDTVEGMM-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)N2CCCC(C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=C(S1)C(=O)N2CCC[C@@H](C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(dimethylamino)propyl]naphthalene-1-sulfonamide](/img/structure/B7546698.png)
![N-phenyl-1-[2-(thiophene-2-carbonylamino)propanoyl]piperidine-4-carboxamide](/img/structure/B7546711.png)
![3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7546726.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone](/img/structure/B7546727.png)

![N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide](/img/structure/B7546744.png)

![1-(4-Chlorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea](/img/structure/B7546750.png)

![2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide](/img/structure/B7546759.png)



